REACTION_CXSMILES
|
N1CCC[CH:2]1[C:6](C)=[CH:7][C:8]([O:10][CH3:11])=[O:9].Br[CH2:14][N:15]1[C:19](=[O:20])[C:18]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:17]2[C:16]1=[O:25].Cl.[OH2:27]>CN(C)C=O>[C:19]1(=[O:20])[N:15]([CH2:14][CH:7]([C:6](=[O:27])[CH3:2])[C:8]([O:10][CH3:11])=[O:9])[C:16](=[O:25])[C:17]2=[CH:24][CH:23]=[CH:22][CH:21]=[C:18]12
|
Name
|
Methyl 3-tetrahydropyrrolyl-2-butenoate
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)C(=CC(=O)OC)C
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
BrCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then stirred at room temperature for 16 hours under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added into the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The produced solid was filtered under a reduced pressure
|
Type
|
WASH
|
Details
|
while washing with hexane
|
Type
|
CUSTOM
|
Details
|
recrystallized in 100% ethanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CC(C(=O)OC)C(C)=O)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.26 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |